molecular formula C9H11BN2O2 B11761810 (3,5-Dimethyl-1H-indazol-4-yl)boronic acid

(3,5-Dimethyl-1H-indazol-4-yl)boronic acid

Cat. No.: B11761810
M. Wt: 190.01 g/mol
InChI Key: KXPFXAXOIWFLNV-UHFFFAOYSA-N
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Description

(3,5-Dimethyl-1H-indazol-4-yl)boronic acid is a boronic acid derivative featuring a 1H-indazole core substituted with two methyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethyl-1H-indazol-4-yl)boronic acid typically involves the formation of the indazole core followed by the introduction of the boronic acid group. One common method includes the reaction of 3,5-dimethyl-1H-indazole with a boronic acid derivative under suitable conditions. For instance, the compound can be synthesized by reacting 3,5-dimethyl-1H-indazole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the Suzuki-Miyaura coupling reaction, which is widely used for the formation of carbon-boron bonds. This method allows for the efficient production of boronic acid derivatives on a large scale .

Chemical Reactions Analysis

Types of Reactions: (3,5-Dimethyl-1H-indazol-4-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(3,5-Dimethyl-1H-indazol-4-yl)boronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3,5-Dimethyl-1H-indazol-4-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological processes. The compound’s indazole core may also contribute to its biological activity by interacting with specific receptors or enzymes .

Comparison with Similar Compounds

  • (3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid
  • (3,5-Dimethyl-1H-indazol-5-yl)boronic acid
  • (3,5-Dimethyl-1H-indazol-6-yl)boronic acid

Comparison: (3,5-Dimethyl-1H-indazol-4-yl)boronic acid is unique due to its specific substitution pattern on the indazole core, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit distinct properties in terms of stability, solubility, and interaction with biological targets .

Properties

Molecular Formula

C9H11BN2O2

Molecular Weight

190.01 g/mol

IUPAC Name

(3,5-dimethyl-2H-indazol-4-yl)boronic acid

InChI

InChI=1S/C9H11BN2O2/c1-5-3-4-7-8(6(2)11-12-7)9(5)10(13)14/h3-4,13-14H,1-2H3,(H,11,12)

InChI Key

KXPFXAXOIWFLNV-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC2=NNC(=C12)C)C)(O)O

Origin of Product

United States

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